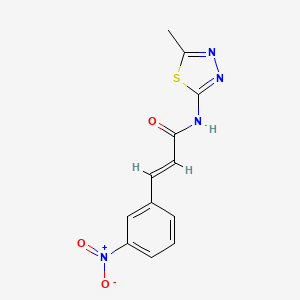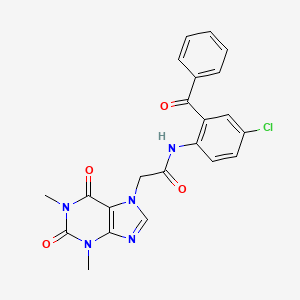
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミド は、チアジアゾール環、ニトロフェニル基、およびプロペンアミド部分を特徴とする有機分子です。
製法
合成経路と反応条件
(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミドの合成は、通常、以下の手順を伴います。
チアジアゾール環の形成: チアジアゾール環は、チオセミカルバジドと無水酢酸を反応させて、その後環化させることで合成できます。
ベンゼンのニトロ化: ニトロフェニル基は、濃硝酸と濃硫酸の混合物を使用してベンゼンをニトロ化することで導入されます。
カップリング反応: 最後のステップでは、塩基性条件下でチアジアゾール誘導体をニトロフェニル誘導体とカップリングして、プロペンアミド結合を形成します。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術の使用、および反応効率を向上させるための触媒の開発が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にチアジアゾール環上のメチル基で酸化反応を起こす可能性があります。
還元: ニトロ基は、水素化条件下でアミン基に還元できます。
置換: この化合物は、特にニトロフェニル基で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。
還元: パラジウム触媒を用いた水素ガス。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
主な生成物
酸化: カルボン酸誘導体の形成。
還元: アミン誘導体の形成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の形成。
科学研究への応用
化学
化学において、(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求と新規材料の開発が可能になります。
生物学
生物学的研究では、この化合物は生物活性分子の可能性について研究されています。抗菌性、抗真菌性、または抗がん性を示す可能性があり、薬物開発の候補となります。
医学
医薬品化学では、この化合物はその潜在的な治療効果について調査されています。生物学的標的に結合する能力は、さまざまな疾患に対する新しい薬の開発につながる可能性があります。
産業
産業部門では、この化合物は、耐久性または耐化学性に優れたポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Nitration of Benzene: The nitrophenyl group is introduced by nitrating benzene using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrophenyl derivative under basic conditions to form the propenamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
作用機序
(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミドがその効果を発揮する仕組みは、分子標的との相互作用によって異なります。たとえば、抗菌剤として機能する場合、細胞壁の合成またはタンパク質の機能を阻害することで、細菌の増殖を阻害する可能性があります。関与する正確な経路は、詳細な生化学的研究が必要です。
類似の化合物との比較
類似の化合物
(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(4-ニトロフェニル)プロプ-2-エンアミド: 構造は似ていますが、ニトロ基の位置が異なります。
(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-クロロフェニル)プロプ-2-エンアミド: 構造は似ていますが、ニトロ基の代わりにクロロ基があります。
独自性
(2E)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミドの独自性は、その機能基の特定の組み合わせにあります。これにより、明確な化学反応性と潜在的な生物活性が得られます。これは、さまざまな科学分野における研究開発に役立つ化合物です。
類似化合物との比較
Similar Compounds
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H10N4O3S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC名 |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)6-5-9-3-2-4-10(7-9)16(18)19/h2-7H,1H3,(H,13,15,17)/b6-5+ |
InChIキー |
VICFGNKCAMXZPP-AATRIKPKSA-N |
異性体SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020392.png)
![3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11020396.png)
![N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020403.png)
![2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11020404.png)
![N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020411.png)
![6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B11020418.png)
![2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11020425.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11020427.png)
![3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11020431.png)
![Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020433.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11020436.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020440.png)

![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine](/img/structure/B11020450.png)
